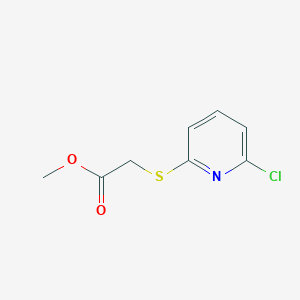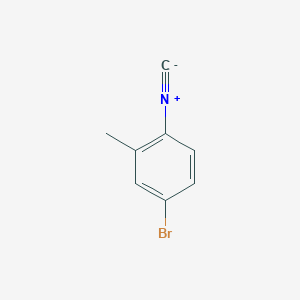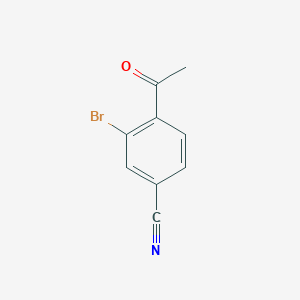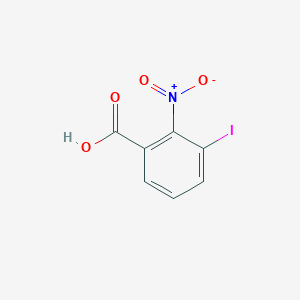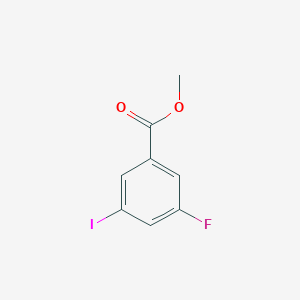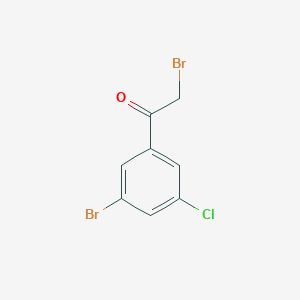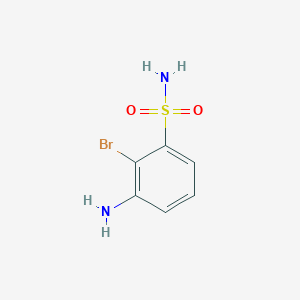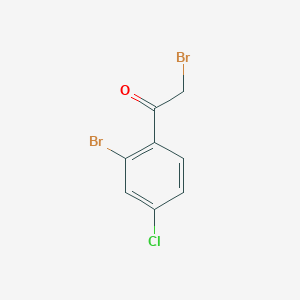![molecular formula C12H10F16O3 B3039740 1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane CAS No. 130307-15-2](/img/structure/B3039740.png)
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane
Übersicht
Beschreibung
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane is an organofluorine compound known for its high fluorine content. Organofluorine compounds are unique due to their chemical stability and resistance to degradation, which makes them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane involves several steps:
Fluorination: The process begins with the selective fluorination of suitable hydrocarbon precursors. This can be achieved using reagents like elemental fluorine (F2), cobalt(III) fluoride (CoF3), or xenon difluoride (XeF2).
Ethers Formation: Formation of the ether functional groups is accomplished using Williamson ether synthesis, which involves the reaction of an alkoxide with a halide.
Combining the Fluorinated Sections: The final step involves linking the fluorinated chains through etherification.
Industrial Production Methods
In industrial settings, the production of such highly fluorinated compounds often employs continuous flow reactors to manage the highly exothermic reactions and toxic reagents involved. Industrial processes aim for efficiency and safety, often leveraging automated systems for precision.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane exhibits stability, yet it can still participate in specific types of reactions:
Substitution Reactions: While direct nucleophilic substitutions are rare due to the compound’s stability, certain conditions can promote these reactions.
Oxidation and Reduction: The fluorine atoms confer resistance to oxidation, though under extreme conditions, oxidation can occur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) can be employed under acidic conditions.
Reducing Agents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed
Oxidation might yield partially oxidized fluorinated alcohols, while reduction typically results in the partial removal of fluorine atoms or hydrogenation of any double bonds present in the molecule.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane is valuable in:
Chemistry: As a solvent and reagent in organic synthesis due to its inertness.
Biology: Studying interactions with biomolecules, given its stability and unique interactions with biological systems.
Medicine: Potential in drug delivery systems due to its resistance to metabolic breakdown.
Industry: Used in the manufacturing of specialty polymers and as a component in high-performance lubricants and refrigerants.
Wirkmechanismus
The compound’s effects are largely due to the presence of multiple fluorine atoms, which influence its interactions:
Molecular Targets: It interacts with cell membranes and proteins, often altering their properties due to fluorine’s high electronegativity.
Pathways Involved: Its stability means it is less reactive with common biological pathways, making it ideal for use in environments requiring non-reactive substances.
Vergleich Mit ähnlichen Verbindungen
Perfluoroalkanes: Similar high fluorine content but without the ether linkages.
Fluorinated Ethers: Compounds like perfluoromethylcyclohexane share similar applications but differ in structure.
There you have it! The world of organofluorine compounds is intricate, and this compound certainly stands out for its distinctive chemical structure and properties
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-(2,2,3,3,4,4,5,5-octafluoropentoxymethoxymethoxy)pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F16O3/c13-5(14)9(21,22)11(25,26)7(17,18)1-29-3-31-4-30-2-8(19,20)12(27,28)10(23,24)6(15)16/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXLPYUGZRAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OCOCOCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)
![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)

